IL-17 plays a crucial role in promoting inflammation. Vidofludimus works by inhibiting the activity of JAK kinases, which are enzymes involved in the signaling pathway that leads to IL-17 production by immune cells. By blocking this pathway, Vidofludimus aims to reduce inflammation in the gut, a hallmark of UC [].
Several scientific studies have investigated the efficacy of Vidofludimus in UC patients.
Vidofludimus is a novel small molecule that functions as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the de novo synthesis of pyrimidines. Its chemical structure is identified as 2-({3-fluoro-3'-methoxy-[1,1'-biphenyl]-4-yl}carbamoyl)cyclopent-1-ene-1-carboxylic acid, with the molecular formula and a molecular weight of approximately 355.36 g/mol . Vidofludimus is under investigation for various autoimmune diseases, including multiple sclerosis and systemic lupus erythematosus, due to its immunomodulatory properties .
The primary reaction involving Vidofludimus is its inhibition of DHODH, which catalyzes the conversion of dihydroorotate to orotate in the pyrimidine biosynthesis pathway. This inhibition leads to a decrease in the proliferation of activated T-cells and B-cells, which are pivotal in autoimmune responses . The inhibition mechanism has been demonstrated through in vitro studies showing concentration-dependent effects on lymphocyte proliferation and cytokine production .
Vidofludimus exhibits significant biological activity by modulating immune responses. It has been shown to reduce the secretion of interleukin-17 and inhibit activation pathways involving signal transducer and activator of transcription 3 (STAT3) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) . In animal models, Vidofludimus has demonstrated efficacy in reducing symptoms associated with autoimmune conditions, such as lupus nephritis and colitis .
Specific details on the synthetic route may vary based on research findings and optimization studies .
Vidofludimus is primarily being investigated for its potential applications in:
Vidofludimus has been studied for its interactions with various biological targets. Notably, it interacts with key amino acids in DHODH, leading to significant inhibition of enzyme activity. Additionally, it has shown synergistic effects when combined with other therapeutic agents, such as meropenem against specific bacterial strains . Understanding these interactions is crucial for optimizing its therapeutic applications and minimizing potential side effects.
Several compounds share structural or functional similarities with Vidofludimus, particularly those that inhibit DHODH or modulate immune responses:
Vidofludimus stands out due to its higher potency against DHODH compared to teriflunomide and its unique dual action in reducing pro-inflammatory cytokines while inhibiting T-cell proliferation .
Vidofludimus demonstrates remarkable species-specific variations in its inhibition of dihydroorotate dehydrogenase, exhibiting a pronounced selectivity for human enzyme forms [1] [2]. The compound displays exceptional potency against human dihydroorotate dehydrogenase with an IC50 value of 134 nanomolar, establishing it as approximately 2.6 times more potent than teriflunomide in inhibiting dihydroorotate oxidation [1] [3]. This enhanced potency represents a significant advancement in the selectivity profile of next-generation dihydroorotate dehydrogenase inhibitors.
The species-dependent inhibition profile reveals substantial variations in binding affinity across mammalian species. Rat dihydroorotate dehydrogenase demonstrates reduced sensitivity with an IC50 of 1.29 micromolar, representing a 9.6-fold decrease in potency compared to the human enzyme [1]. Mouse dihydroorotate dehydrogenase exhibits even greater resistance, with an IC50 of 10.6 micromolar, corresponding to a 79.1-fold reduction in inhibitory potency [1]. Human peripheral blood mononuclear cells show the lowest sensitivity with an IC50 of 12.9 micromolar, reflecting a 96.3-fold decrease compared to the purified human enzyme [2] [4].
This species selectivity profile has profound implications for translational research and clinical development. The marked preference for human dihydroorotate dehydrogenase suggests that preclinical efficacy studies in rodent models may underestimate the therapeutic potential of vidofludimus in human patients [1] [5]. The differential binding affinities correlate with structural variations in the ubiquinone-binding site across species, where vidofludimus specifically targets critical binding residues including Tyr356, Met43, His56, Ala55, Ala59, Pro364, Val134, Gln47, Arg136, and Phe98 [6].
The high selectivity for human dihydroorotate dehydrogenase contributes to the improved safety profile observed in clinical trials, as the compound exhibits minimal off-target effects on other enzymatic systems [7] [8]. This selectivity represents a significant advancement over first-generation dihydroorotate dehydrogenase inhibitors, which demonstrated broader cross-reactivity with multiple cellular targets.
Vidofludimus operates through a distinct inhibitory mechanism that differs fundamentally from classical competitive inhibition patterns [1] [6]. The compound binds specifically to the ubiquinone-binding site within the amino-terminal domain of dihydroorotate dehydrogenase, occupying residues 30-68 of the enzyme structure [6]. This binding mode effectively blocks ubiquinone access to the active site, thereby hampering the enzyme's catalytic activity through a mechanism that exhibits characteristics of both competitive and non-competitive inhibition patterns.
The binding kinetics demonstrate that vidofludimus does not compete directly with the natural substrate dihydroorotate for the active site. Instead, the compound targets the ubiquinone-binding pocket, which represents an allosteric site distinct from the substrate-binding domain [6] [9]. This allosteric binding mode explains the sustained inhibitory effects observed even in the presence of elevated substrate concentrations, as the compound's binding affinity remains largely independent of dihydroorotate levels.
Crystallographic analysis reveals that vidofludimus binding induces conformational changes in the enzyme structure that propagate from the ubiquinone-binding site to the catalytic domain [6]. These conformational alterations reduce the enzyme's catalytic efficiency by disrupting the electron transport chain between dihydroorotate oxidation and ubiquinone reduction. The allosteric nature of this inhibition provides several therapeutic advantages, including sustained enzyme blockade and reduced susceptibility to competitive displacement by endogenous substrates.
The non-competitive component of vidofludimus inhibition becomes evident through kinetic studies demonstrating that increasing concentrations of ubiquinone cannot fully reverse the inhibitory effects [6]. This kinetic profile suggests that vidofludimus binding creates a conformational state in dihydroorotate dehydrogenase that exhibits reduced affinity for both substrate and cofactor binding, characteristic of mixed-type inhibition patterns.
Vidofludimus exerts potent immunomodulatory effects through targeted suppression of key pro-inflammatory cytokines, particularly interleukin-17A, interleukin-17F, and interferon-gamma [10] [11]. The compound demonstrates selective inhibition of interleukin-17A secretion from activated human peripheral blood mononuclear cells with an IC50 of approximately 6 micromolar [2] [10]. This suppression occurs through a dual mechanism involving both direct metabolic stress induction and indirect interference with transcriptional regulatory pathways.
The metabolic stress mechanism originates from vidofludimus-mediated depletion of pyrimidine nucleotide pools in activated lymphocytes [1] [3]. Highly activated T-lymphocytes, particularly Th17 cells, require substantial pyrimidine synthesis to support their enhanced metabolic demands for messenger ribonucleic acid and deoxyribonucleic acid synthesis [12]. Dihydroorotate dehydrogenase inhibition creates an immediate metabolic stress signal that blocks transcription of pre-loaded cytokine genes, including interleukin-17A and interleukin-17F [12] [10].
Interleukin-17F suppression follows similar kinetic patterns to interleukin-17A, with vidofludimus demonstrating particularly potent effects against this cytokine family member [10] [13]. The compound's selectivity for interleukin-17F may contribute to its therapeutic efficacy in autoimmune conditions, as recent evidence suggests that interleukin-17F plays a more critical role than interleukin-17A in sustaining chronic inflammatory responses [14]. Studies in colitis models demonstrate that interleukin-17F suppression provides superior protection against inflammatory tissue damage compared to interleukin-17A blockade [14].
Interferon-gamma suppression represents another critical component of vidofludimus immunomodulatory activity [1] [3]. The compound effectively reduces interferon-gamma production from activated lymphocytes through mechanisms that involve both direct metabolic interference and downstream effects on T-helper 1 cell differentiation [10]. This broad cytokine suppression profile contributes to the compound's efficacy across multiple autoimmune disease models, including experimental autoimmune encephalomyelitis and inflammatory bowel disease [4] [10].
Vidofludimus exerts profound modulatory effects on critical inflammatory signaling cascades, particularly targeting signal transducer and activator of transcription 3 and nuclear factor-kappa B pathways [10] [15]. These transcription factors represent central hubs in inflammatory signal transduction, controlling the expression of numerous pro-inflammatory mediators and cellular survival factors [16] [17]. The compound's ability to simultaneously target both pathways provides synergistic anti-inflammatory effects that extend beyond simple dihydroorotate dehydrogenase inhibition.
Signal transducer and activator of transcription 3 pathway interference occurs through multiple mechanisms involving both direct and indirect regulatory effects [10] [15]. Vidofludimus treatment leads to reduced signal transducer and activator of transcription 3 phosphorylation and nuclear translocation in activated immune cells [18] [15]. This inhibition disrupts the transcriptional activation of signal transducer and activator of transcription 3-dependent genes, including interleukin-17A, interleukin-17F, and other inflammatory mediators. The metabolic stress induced by pyrimidine depletion contributes to this pathway suppression by limiting the cellular energy resources required for sustained signal transducer and activator of transcription 3 activation.
Nuclear factor-kappa B pathway modulation represents another crucial mechanism of vidofludimus anti-inflammatory activity [10] [15] [19]. The compound effectively suppresses nuclear factor-kappa B activation through multiple intervention points within the signaling cascade. Vidofludimus treatment inhibits IκB kinase alpha/beta phosphorylation, thereby preventing IκBα protein degradation and subsequent nuclear factor-kappa B nuclear translocation [19]. This stabilization of the nuclear factor-kappa B/IκB complex maintains the transcription factor in its inactive cytoplasmic state, preventing activation of nuclear factor-kappa B-dependent inflammatory gene programs.
The dual targeting of signal transducer and activator of transcription 3 and nuclear factor-kappa B pathways creates synergistic anti-inflammatory effects that exceed the sum of individual pathway inhibitions [16] [17]. These transcription factors exhibit extensive crosstalk and cooperative regulation in inflammatory contexts, making their simultaneous suppression particularly effective for controlling chronic inflammatory responses. Vidofludimus-mediated pathway interference results in reduced expression of downstream inflammatory mediators, including tumor necrosis factor-alpha, interleukin-6, chemokines, and adhesion molecules [10] [15].
Vidofludimus exhibits remarkable broad-spectrum antiviral activity against diverse viral families through its fundamental mechanism of host pyrimidine depletion [6] [20]. This host-directed antiviral approach offers significant advantages over direct-acting antivirals, including reduced susceptibility to viral resistance development and broad-spectrum efficacy across multiple viral species [6] [21]. The compound's antiviral effects stem from the critical dependence of viral replication on host-cell pyrimidine nucleotide pools, particularly for ribonucleic acid virus families that require substantial uridine monophosphate incorporation [6].
The mechanism underlying broad-spectrum antiviral activity involves targeted depletion of cellular pyrimidine pools through dihydroorotate dehydrogenase inhibition [21] [20]. Viral genome replication requires massive quantities of pyrimidine nucleotides, particularly uridine triphosphate and cytidine triphosphate, which cannot be adequately supplied through salvage pathways alone [6]. Dihydroorotate dehydrogenase represents the rate-limiting enzyme in de novo pyrimidine synthesis, making its inhibition particularly effective for restricting viral replication while minimally affecting resting host cells [6] [20].
Ribonucleic acid viruses demonstrate particular sensitivity to vidofludimus treatment due to their exclusive dependence on ribonucleotides for genome synthesis [6]. The compound exhibits potent activity against severe acute respiratory syndrome coronavirus 2 with an EC50 of 7.6 ± 5.8 micromolar [22] [20]. Human cytomegalovirus and Epstein-Barr virus show similar sensitivity with EC50 values of 7.4 ± 0.1 micromolar [20]. Hepatitis C virus demonstrates even greater susceptibility with an EC50 of 5.9 micromolar, while human immunodeficiency virus-1 exhibits the highest sensitivity with EC50 values ranging from 1.3 to 2.1 micromolar [20].
The dual mechanism of antiviral action involves both direct viral replication inhibition and indirect enhancement of innate immune responses [20] [23]. Beyond pyrimidine depletion, vidofludimus treatment activates interferon-independent innate immune pathways that establish an antiviral cellular state [20]. This immune activation includes upregulation of interferon-stimulated genes and enhancement of cellular antiviral defenses, creating a hostile environment for viral replication even before adaptive immune responses develop.
Clinical evidence supports the therapeutic potential of vidofludimus as a broad-spectrum antiviral agent. Phase II trials in coronavirus disease 2019 patients demonstrated encouraging results, with treated patients showing shorter viral shedding times and reduced inflammatory markers compared to control groups [6]. The compound's safety profile in autoimmune disease trials provides additional confidence for its potential application in antiviral therapy, particularly for emerging viral threats where direct-acting antivirals may not be immediately available.
Beyond its primary mechanism as a dihydroorotate dehydrogenase inhibitor, vidofludimus exhibits significant activity against several secondary molecular targets that contribute to its therapeutic profile [19] [24]. The most extensively characterized secondary target is the farnesoid X receptor, a ligand-activated nuclear receptor that plays crucial roles in bile acid metabolism, inflammation regulation, and metabolic homeostasis [19] [25]. Vidofludimus functions as a selective farnesoid X receptor modulator with an EC50 of approximately 450 nanomolar, demonstrating high-affinity binding to the receptor's ligand-binding domain [19].
Crystallographic analysis reveals that vidofludimus occupies the farnesoid X receptor ligand-binding pocket through a unique binding mode distinct from established farnesoid X receptor agonists such as GW4064 and obeticholic acid [19]. The compound induces conformational changes in the receptor structure, including outward movement of helix 6 and inward shift of helix 7, creating a receptor conformation that promotes coactivator recruitment while preventing corepressor binding [19]. This binding mode results in partial agonistic activity that effectively activates farnesoid X receptor-dependent gene transcription programs.
The therapeutic implications of farnesoid X receptor modulation by vidofludimus extend beyond its primary autoimmune indications [19]. Farnesoid X receptor activation promotes anti-inflammatory effects through suppression of nuclear factor-kappa B signaling pathways, providing synergistic benefits when combined with direct dihydroorotate dehydrogenase inhibition [19]. Additionally, farnesoid X receptor modulation offers potential therapeutic benefits for non-alcoholic fatty liver disease and inflammatory bowel disease, suggesting expanded clinical applications for vidofludimus beyond multiple sclerosis and autoimmune conditions [19].
Nuclear receptor related 1 represents another significant secondary target for vidofludimus, with the compound demonstrating potent agonistic activity with an EC50 of 0.4 ± 0.2 micromolar and a dissociation constant of 0.7 micromolar [24] [26]. Nuclear receptor related 1 is a constitutively active transcription factor highly expressed in neurons that regulates genes involved in dopamine metabolism, neuronal survival, and neuroprotection [24] [27]. Vidofludimus binding occurs at an allosteric surface pocket lined by helices 1, 5, 7, and 8, inducing conformational changes that enhance the receptor's transcriptional activity [27] [28].
The neuroprotective effects mediated through nuclear receptor related 1 activation provide additional therapeutic benefits for neurodegenerative aspects of multiple sclerosis [24] [29]. Vidofludimus treatment upregulates nuclear receptor related 1-dependent genes including tyrosine hydroxylase and vesicular monoamine transporter 2, which support neuronal function and survival [5] [24]. This dual mechanism combining immunomodulation through dihydroorotate dehydrogenase inhibition with neuroprotection through nuclear receptor related 1 activation positions vidofludimus as a comprehensive therapeutic approach for progressive neurological diseases [30] [31].
The selectivity profile of vidofludimus for nuclear receptor related 1 over closely related family members Nur77 and NOR1 demonstrates a greater than 7-fold preference, indicating specific targeting rather than promiscuous nuclear receptor activation [5] [24]. This selectivity reduces the potential for off-target effects while maintaining potent neuroprotective activity. Clinical evidence supporting the neuroprotective effects includes reduced rates of confirmed disability worsening and decreased serum neurofilament light chain levels in multiple sclerosis patients treated with vidofludimus [8] [30].
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